(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a brominated phenoxy group, an acetamido group, and an ethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The acetic acid derivative is converted to its corresponding acetamide by reacting with ethylamine under controlled conditions.
Imination: The acetamide is then subjected to imination using a suitable reagent like ethyl isocyanate to form the final product, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these targets, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A simpler brominated compound used in various chemical syntheses.
Ammonium: A common cation with a different structure and properties.
Piperine: A natural compound with distinct biological activities.
Uniqueness
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H20BrN3O3 |
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Molecular Weight |
370.24 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-ethylbutanamide |
InChI |
InChI=1S/C15H20BrN3O3/c1-4-17-14(20)8-11(3)18-19-15(21)9-22-13-6-5-10(2)7-12(13)16/h5-7H,4,8-9H2,1-3H3,(H,17,20)(H,19,21)/b18-11+ |
InChI Key |
VHMPUKXKLPJCRN-WOJGMQOQSA-N |
Isomeric SMILES |
CCNC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)C)Br)/C |
Canonical SMILES |
CCNC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)C)Br)C |
Origin of Product |
United States |
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